Pancratistatin

描述

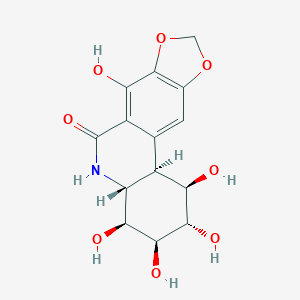

Pancratistatin is a phenanthridone-type alkaloid isolated from plants of the Amaryllidaceae family, notably Pancratium littorale and Hippeastrum vittatum . It exhibits potent antiproliferative, antiviral, and antineoplastic activities, with remarkable selectivity for cancer cells over normal cells . Its structure (Figure 1) features a pentasubstituted aromatic ring (A), a strained lactam ring (B), and a polyhydroxylated cyclitol ring (C) with six stereogenic centers .

准备方法

合成路线和反应条件: 泛克拉替司汀的合成由于其复杂的结构而涉及多个复杂步骤。 值得注意的合成路线之一是 Samuel Danishefsky 和 Joung Yon Lee 报道的全合成,该合成涉及 40 个步骤 . 该合成包括取代芳香环的区域选择性引入、内酰胺环的构建以及立体中心的控制 .

工业生产方法: 泛克拉替司汀的商业提取主要来自田间和温室种植的滨海蜘蛛百合鳞茎。 产量因栽培条件而异,田间种植的鳞茎产量比温室种植的鳞茎少 .

化学反应分析

反应类型: 泛克拉替司汀会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变其结构以增强其生物活性至关重要 .

常用试剂和条件: 泛克拉替司汀合成和修饰中常用的试剂包括用于傅克酰基化反应的三氟乙酸酐和用于烯烃型双官能化反应的过渡金属催化剂 .

主要产物: 这些反应产生的主要产物是泛克拉替司汀的衍生物,例如 7-脱氧泛克拉替司汀,这些衍生物已显示出显着的生物活性 .

科学研究应用

泛克拉替司汀因其在癌症治疗中的潜力而被广泛研究。 它对各种癌细胞系(包括脑肿瘤)表现出强效且选择性的抗增殖活性 . 此外,它在靶向癌细胞中的线粒体以诱导细胞凋亡方面显示出希望,使其成为潜在的非毒性抗癌疗法的候选药物 .

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

7-Deoxypancratistatin

- Structural Difference : Lacks the 7-hydroxyl group on ring A (Figure 1).

- Activity :

- Mechanism : Shares this compound’s selective apoptosis induction in cancer cells but requires higher concentrations .

Narciclasine

- Structural Difference : Contains a C1-C10b double bond instead of a hydroxylated cyclitol ring (Figure 1).

- Activity: Exhibits stronger in vitro cytotoxicity (nanomolar IC50) but poorer selectivity compared to this compound . Limited clinical development due to toxicity and fewer synthetic derivatives .

- Mechanism : Primarily inhibits protein biosynthesis, contrasting with this compound’s mitochondrial targeting .

Lycoricidine (7-Deoxynarciclasine)

- Structural Difference : Combines narciclasine’s C1-C10b double bond with the absence of the 7-hydroxyl group.

- Activity: Retains nanomolar potency but shows reduced solubility and bioavailability .

Amaryllidaceae Alkaloids AMD4 and AMD5

- Structural Differences : Methoxy-substituted crinane skeleton instead of this compound’s lycorane core .

- Activity :

C-1 Derivatives of this compound

- Examples : C-1 benzoate (3) and C-1 benzoyloxymethyl (4) derivatives.

- Activity :

Truncated Cyclitol Analogs

- Examples : Lactol analogs (e.g., compound 7) with open or simplified cyclitol rings.

- Activity :

Key Structure-Activity Relationship (SAR) Insights

Mechanistic Comparisons

- This compound: Targets mitochondrial differences in cancer cells, inducing caspase-mediated apoptosis without affecting normal cells .

- Narciclasine : Inhibits protein biosynthesis, leading to broader cytotoxicity .

生物活性

Pancratistatin (PST), a naturally occurring alkaloid from the Amaryllidaceae family, has garnered significant attention in cancer research due to its selective apoptotic activity against various cancer cell lines. This article synthesizes findings from diverse studies, presenting detailed insights into its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

PST is primarily isolated from the plant Hymenocallis littoralis and has been shown to exhibit potent anticancer properties. Its structure allows it to interact with mitochondrial components in cancer cells, leading to apoptosis while sparing non-cancerous cells. This selectivity is crucial for developing less toxic cancer therapies.

Mitochondrial Targeting

Research indicates that this compound selectively targets mitochondria in cancer cells, which is a departure from conventional chemotherapeutics that often induce apoptosis through genotoxic mechanisms. Key findings include:

- Mitochondrial Membrane Potential : PST decreases mitochondrial membrane potential, triggering apoptotic pathways in cancer cells (HT-29 and HCT116) without affecting non-cancerous CCD-18Co cells .

- Reactive Oxygen Species (ROS) Generation : PST promotes ROS generation, contributing to mitochondrial depolarization and subsequent apoptosis in breast carcinoma cells .

- Independence from Traditional Pathways : The induction of cell death by PST occurs independently of Bax and caspase activation, indicating a unique apoptotic pathway .

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC50 values of PST and its analogs against different cancer types:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MV-4-11 (Leukemia) | 0.5 | More effective than Taxol |

| U-87 MG (Glioblastoma) | 0.7 | Superior to standard chemotherapeutics |

| MCF7 (Breast Adenocarcinoma) | 1.0 | Compared to Gemcitabine |

| BxPC-3 (Pancreatic Adenocarcinoma) | 1.5 | Effective against Gemcitabine |

These findings suggest that PST and its analogs possess greater efficacy compared to established chemotherapeutics, highlighting their potential for clinical application.

In Vivo Studies

- Colorectal Cancer : In a study involving HT-29 xenografts in nude mice, intratumoral administration of this compound (3 mg/kg) resulted in significant tumor growth reduction, demonstrating its potential as an effective treatment option for colorectal cancer .

- Leukemia Models : PST has shown promising results in ex vivo models of leukemia, selectively inducing apoptosis in malignant cells while sparing normal cells .

Research Findings

Recent studies have focused on synthesizing PST analogs to enhance its therapeutic properties:

- Analog Development : Several PST analogs have been synthesized, such as SVTH-7, SVTH-6, and SVTH-5, which exhibited even greater anti-cancer activity than natural PST. These compounds disrupted mitochondrial function and activated intrinsic apoptotic pathways more effectively than traditional chemotherapeutics .

- Structure-Activity Relationship : Modifications to the PST structure have been shown to impact binding affinity to targets such as Topoisomerase I (Topo I). For instance, nitrogenated analogues demonstrated higher affinities compared to PST itself .

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which pancratistatin selectively induces apoptosis in cancer cells?

this compound targets mitochondrial pathways in cancer cells, inducing apoptosis through non-genomic mechanisms. Key steps include:

- Mitochondrial membrane depolarization : Disruption of membrane potential triggers cytochrome c release, activating caspase-3 .

- ROS generation : Oxidative stress amplifies apoptotic signaling .

- Selectivity : this compound exploits differences in mitochondrial physiology between cancerous and normal cells, sparing non-cancerous fibroblasts (NHF) and endothelial cells (HUVEC) even at submicromolar concentrations . Methodological Approach: Use flow cytometry to measure mitochondrial membrane potential (JC-1 staining) and caspase-3 activity assays. Compare results across cancer (e.g., Jurkat, MDA-MB-231) and normal cell lines.

Q. What are the key challenges in synthesizing this compound, and how have they been addressed?

Synthesis challenges arise from its complex polycyclic structure with multiple stereocenters. Strategies include:

- Biocatalytic methods : Enzymatic oxidation of aromatic precursors (e.g., Gibson’s dioxygenation) to streamline stereochemical control .

- Modular approaches : Multi-step syntheses starting from chiral building blocks like D-mannitol or pinitol to replicate the cyclitol ring .

- Efficiency : Recent routes achieve 14-step syntheses with >80% yields in key steps (e.g., Claisen rearrangement) . Methodological Tip: Optimize stereoselective steps using DFT conformational analysis to predict geometry distortions in intermediates .

Q. How do structural modifications to this compound’s cyclitol ring affect its bioactivity?

The cyclitol ring (Ring C) is critical for maintaining planarity and potency:

- Truncation or ring-opening : Reduces antiproliferative activity by >90% due to conformational flexibility and loss of planar geometry (e.g., lactol analog IC50 ≈ 10 µM vs. This compound’s 0.043–0.098 µM) .

- Hydroxyl group positioning : C1 and C10b modifications (e.g., benzoate esters) enhance potency 10–100x by improving membrane permeability . Methodological Approach: Synthesize analogs via conjugate addition to γ-alkoxy-α,β-enoates and evaluate cytotoxicity using MTT assays across cell lines .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s proposed mechanisms of action?

Two hypotheses exist: mitochondrial targeting vs. protein biosynthesis inhibition (shared with narciclasine). Resolving this requires:

- Comparative studies : Test this compound and narciclasine analogs in parallel using translational inhibition assays (e.g., luciferase reporter) and mitochondrial isolation experiments .

- Gene knockout models : Use CRISPR-Cas9 to silence mitochondrial proteins (e.g., BAX/BAK) in cancer cells and assess this compound’s efficacy . Key Data: this compound retains activity in protein synthesis-inhibited cells, supporting mitochondrial specificity .

Q. What experimental designs are optimal for evaluating this compound analogs in vivo?

- Xenograft models : Inject DU145 prostate cancer cells into CD-1 nude mice; administer this compound intra-tumorally (3 mg/kg) and monitor tumor volume via 2D digital extrapolation .

- Toxicity metrics : Track body weight and organ histopathology to confirm selectivity .

- Pharmacokinetics : Use LC-MS to measure plasma half-life and metabolite formation in murine models .

Q. How does stereochemistry impact the bioactivity of this compound isomers?

Stereochemical alterations (e.g., 1,4a-di-epi-ent-pancratistatin) reduce cytotoxicity but reveal ferroptosis inhibition:

- Stereodivergent synthesis : Start from D-mannitol, employ nitrosoolefin intermediates for stereocontrol, and validate configurations via X-ray crystallography .

- Activity profiling : Compare IC50 values of isomers against Panc-1 (pancreatic cancer) and A549 (lung cancer) cells .

Q. Methodological Recommendations

- Synthetic Chemistry : Prioritize biocatalytic steps to reduce environmental impact and improve yield .

- SAR Studies : Combine computational modeling (DFT) with high-throughput screening to identify critical pharmacophores .

- In Vivo Testing : Use intra-tumoral delivery to bypass solubility limitations and enhance bioavailability .

属性

IUPAC Name |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZDOWOLGNDPW-ALTGWBOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315881 | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |

| Record name | PANCRATISTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96203-70-2 | |

| Record name | (+)-Pancratistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pancratistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancratistatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancratistatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。